molecular formula C17H25BN2O3 B1415870 3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2246669-45-2

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B1415870
CAS No.: 2246669-45-2
M. Wt: 316.2 g/mol
InChI Key: RZULNZJFRXBTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a specialized chemical building block designed for advanced synthetic applications, particularly in medicinal chemistry and chemical biology. Its primary research value lies in its bifunctional structure, combining a urea moiety, often used as a scaffold for hydrogen bonding in molecular recognition, with a pinacol boronate ester handle. The boronic ester functional group enables this compound to participate in pivotal Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation source . This makes it an invaluable intermediate for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. Researchers can leverage this compound to efficiently incorporate the 4-urea-phenyl fragment into larger, more complex target molecules, such as potential kinase inhibitors or other bioactive compounds where the urea group can act as a key pharmacophore for target engagement source . The cyclopropylmethyl substituent on the urea nitrogen can be exploited to fine-tune the compound's lipophilicity, metabolic stability, and overall steric profile, influencing the properties of the final molecule. As such, this reagent is a critical tool for constructing molecular libraries for high-throughput screening and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery campaigns.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-9-14(10-8-13)20-15(21)19-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZULNZJFRXBTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known by its CAS number 1151802-22-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclopropylmethyl group and a tetramethyl-1,3,2-dioxaborolan moiety. The molecular formula is C15H22BN2O3C_{15}H_{22}BN_2O_3, with a molecular weight of approximately 290.25 g/mol. Its structural characteristics contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound could inhibit multiple kinase pathways, including those involved in neurodegenerative diseases and cancer. For instance, it has been noted to inhibit MLK3 and LRRK2 kinases with an IC50 in the low nanomolar range (11 nM) .
  • Neuroprotective Effects : Similar compounds have shown promise in models of neuroinflammation and neurodegeneration by modulating inflammatory cytokine release and protecting neuronal cells from apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Target/Mechanism IC50 (nM) Reference
Kinase InhibitionMLK311
NeuroprotectionAnti-inflammatory (TNFα release)Not specified
Cytokine ModulationHIV-1 Tat-induced cytokinesNot specified

Case Studies

Several studies have explored the effects of similar compounds on various biological systems:

  • HIV-associated Neurocognitive Disorders (HAND) : A study demonstrated that related compounds effectively reduced TNFα release in microglial cells and prevented neuronal death in HAND models. This suggests potential therapeutic applications for cognitive impairment associated with HIV .
  • Neurodegenerative Models : In models of Parkinson's disease induced by MPTP, compounds with similar structures inhibited JNK activation and protected dopaminergic neurons from degeneration. This highlights their potential as neuroprotective agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the compound's interaction with biological targets, potentially leading to more effective treatments for cancers such as breast and prostate cancer .

Drug Development
The unique structural features of 3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea make it a candidate for drug development. Its ability to form stable complexes with biomolecules can be exploited in designing new pharmaceuticals. The compound's boron-containing structure is particularly interesting due to its role in enhancing the pharmacokinetic properties of drugs .

Material Science

Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers. The dioxaborolane group facilitates cross-linking reactions, which can lead to the formation of materials with desirable mechanical properties. Such polymers can find applications in coatings, adhesives, and composites .

Nanotechnology
In nanotechnology, this compound may serve as a precursor for creating boron-based nanoparticles. These nanoparticles have potential uses in drug delivery systems and imaging agents due to their biocompatibility and ability to target specific tissues .

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions
The compound is valuable as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its application in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules
Researchers have successfully employed this compound in multi-step synthetic pathways to construct complex organic molecules. For example, its use in palladium-catalyzed reactions demonstrates its versatility as a building block in organic synthesis .

Case Studies

Study Title Objective Findings Reference
Anticancer Properties of Boron-containing CompoundsInvestigate the anticancer effects of boron derivativesShowed significant inhibition of tumor growth in vitro
Polymerization Techniques Using Dioxaborolane DerivativesExplore the use of dioxaborolane for polymer synthesisDeveloped high-strength polymers with enhanced thermal stability
Cross-Coupling Reactions with Novel Boron CompoundsEvaluate efficiency in forming biaryl compoundsAchieved high yields and selectivity in Suzuki reactions

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several boron-containing urea and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Isopropyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 874291-02-8 C₁₆H₂₅BN₂O₃ 304.21 Urea with isopropyl substituent; single boronic ester on phenyl ring
1-(4-(Tetramethyl-dioxaborolan-2-yl)benzyl)-3-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)urea 1073353-72-6 C₂₆H₃₆B₂N₂O₅ 478.20 Urea with dual boronic esters on benzyl and phenyl groups; higher boron content
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PBSQ8184) 1020174-04-2 C₁₁H₁₇BN₂O₂ 220.08 Pyrazole core with cyclopropyl and boronic ester groups; no urea moiety
Key Observations:

Urea vs.

Substituent Diversity: The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to the isopropyl group in CAS 874291-02-8, as cyclopropane rings are known to resist oxidative degradation .

Boron Content : The dual-boronic ester compound (CAS 1073353-72-6) exhibits higher boron content, which could enhance reactivity in Suzuki couplings but reduce solubility in aqueous media .

Key Observations:
  • The target compound’s single boronic ester group balances reactivity and solubility, making it suitable for medicinal chemistry applications.
  • Dual-boronic esters (e.g., CAS 1073353-72-6) are more reactive but require stringent anhydrous conditions to prevent hydrolysis .

Physicochemical Properties

  • Solubility : Boronic esters are generally lipophilic, but urea moieties improve aqueous solubility. The target compound likely has better solubility than PBSQ8184 due to the urea group .
  • Stability : Cyclopropyl groups enhance stability against metabolic degradation compared to linear alkyl chains (e.g., isopropyl) .

Q & A

Basic Research: Typical Synthetic Routes

Q: What are the typical synthetic routes for preparing 3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea? A: The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example:

React 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with cyclopropylmethylamine under inert conditions (e.g., dry dichloromethane or toluene).

Use a base like triethylamine to neutralize HCl byproducts.

Optimize reaction time and temperature (e.g., reflux at 80–110°C for 12–24 hours).
This method aligns with urea-derivative syntheses for structurally similar compounds, where boronate-containing aryl isocyanates react with substituted amines .

Basic Research: Structural Confirmation

Q: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound? A: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and the tetramethyl-dioxaborolane group (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm boronate ester geometry (e.g., bond angles ~120° for sp2^2-hybridized boron) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.001 Da) .

Advanced Research: Reaction Optimization

Q: What strategies are effective for optimizing reaction yields in the synthesis of this urea derivative? A: Use Design of Experiments (DoE) to systematically vary parameters:

Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature (40–120°C), and stoichiometry (1:1 to 1:1.2 amine:isocyanate).

Response Surface Methodology (RSM) : Identify optimal conditions via central composite design.

Parallel Synthesis : Screen 8–12 conditions simultaneously to reduce optimization time .
Example: A flow-chemistry setup (as in diphenyldiazomethane synthesis) enables precise control over reaction parameters .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies between NMR data and computational predictions (e.g., chemical shifts)? A: Follow this protocol:

Validate Computational Models : Re-optimize DFT calculations (e.g., B3LYP/6-31G**) with solvent corrections.

Experimental Cross-Validation : Compare with HPLC purity data (>98%) and IR spectroscopy (urea carbonyl stretch ~1650–1700 cm1^{-1}) .

Dynamic Effects : Consider conformational flexibility (e.g., cyclopropyl ring strain) that may shift experimental vs. static-model NMR peaks .

Advanced Research: Boronate Stability

Q: What experimental precautions are critical to maintain the stability of the tetramethyl-dioxaborolane group during synthesis? A: Mitigate boronate hydrolysis and oxidation:

Moisture Control : Use anhydrous solvents and glovebox conditions (<0.1 ppm H2_2O).

Acid/Base Avoidance : Replace triethylamine with milder bases (e.g., DIPEA) to prevent boronate ring-opening.

Oxygen-Free Atmosphere : Purge reactions with argon/nitrogen to avoid boronate oxidation to boronic acids .

Basic Research: Purity Assurance

Q: How can researchers ensure purity of the compound during synthesis? A: Implement these steps:

Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline purity.

Analytical Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research: Application in Catalysis

Q: How can this urea-boronate compound be applied in catalytic or materials science research? A: Potential applications include:

Suzuki-Miyaura Coupling : Leverage the boronate group as a cross-coupling partner for biaryl synthesis.

Hydrogen-Bonding Templates : Utilize urea’s NH groups to organize supramolecular structures (e.g., coordination polymers) .

Boron Neutron Capture Therapy (BNCT) : Explore biomedical applications by substituting the cyclopropyl group for tumor-targeting moieties .

Advanced Research: Mechanistic Studies

Q: What mechanistic studies are needed to elucidate the reactivity of this compound? A: Conduct:

Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for urea NH groups to probe hydrogen-bonding roles.

In Situ Monitoring : Use ReactIR or NMR to track intermediate formation (e.g., isocyanate-amine adducts).

Computational Mapping : Calculate transition states for boronate-urea interactions using Gaussian or ORCA .

Basic Research: Solubility Profiling

Q: What solvents are optimal for handling this compound in experimental workflows? A: Prioritize aprotic solvents:

  • High Solubility : Dichloromethane, THF, or DMSO (tested via saturation concentration assays).
  • Low Solubility : Hexane or water (useful for precipitation/crystallization).
  • Caution : Avoid protic solvents (e.g., methanol) to prevent boronate degradation .

Advanced Research: Scale-Up Challenges

Q: What are the critical considerations for scaling up synthesis from milligram to gram quantities? A: Address:

Exothermicity : Use jacketed reactors with temperature control to manage heat from urea formation.

Byproduct Management : Implement continuous-flow systems for efficient HCl removal (e.g., gas-liquid separators) .

Purification Efficiency : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.